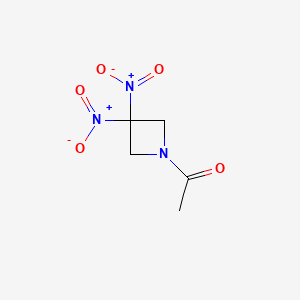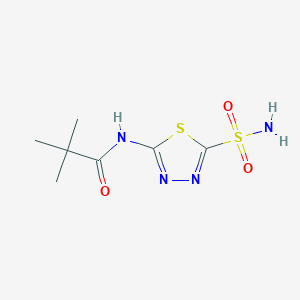![molecular formula C12H23NO6S B12568798 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid CAS No. 194612-72-1](/img/structure/B12568798.png)
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C14H27NO3. It is commonly used in various industrial applications due to its unique chemical properties. The compound appears as a colorless to light yellow viscous liquid and has a melting point of approximately -5°C and a boiling point of around 319°C .
Métodos De Preparación
The preparation of 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid can be achieved through an amination reaction. The specific method involves reacting 2-Ethylhexanol with ammonia gas, followed by an oxidation reaction to obtain the target product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid has several scientific research applications:
Chemistry: It is used as a crosslinking agent for polymers, enhancing the hardness and stability of polymeric materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the plastics industry to improve the mechanical properties of plastic products.
Mecanismo De Acción
The mechanism by which 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid can be compared with similar compounds such as:
2-Ethylhexyl 4-(dimethylamino)benzoate: Commonly used as a UV filter in sunscreens.
Triethanolamine: Used as a surfactant and corrosion inhibitor.
The uniqueness of this compound lies in its ability to act as a crosslinking agent, which is not a common property among similar compounds .
Propiedades
Número CAS |
194612-72-1 |
|---|---|
Fórmula molecular |
C12H23NO6S |
Peso molecular |
309.38 g/mol |
Nombre IUPAC |
4-(2-ethylhexylamino)-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C12H23NO6S/c1-3-5-6-9(4-2)8-13-11(14)7-10(12(15)16)20(17,18)19/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16)(H,17,18,19) |
Clave InChI |
NUIMWRZTSRFMJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)CC(C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)


![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)



![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)

![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

